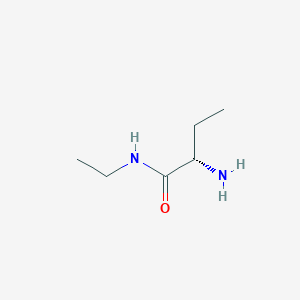

(S)-2-Amino-N-ethylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(2S)-2-amino-N-ethylbutanamide |

InChI |

InChI=1S/C6H14N2O/c1-3-5(7)6(9)8-4-2/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |

InChI Key |

PUUMKAKVWBYGDZ-YFKPBYRVSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)NCC)N |

Canonical SMILES |

CCC(C(=O)NCC)N |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Amino N Ethylbutanamide

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for producing enantiomerically pure compounds like (S)-2-Amino-N-ethylbutanamide. The primary strategies involve guiding the reaction pathway to favor the formation of one enantiomer over the other.

Chiral Auxiliaries in Enantioselective Routes

The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. This approach involves covalently bonding a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically enriched product.

A relevant example is the use of (R)-phenylglycine amide as a chiral auxiliary in diastereoselective Strecker reactions. nih.gov This process allows for the synthesis of α-amino nitriles, which are key precursors to α-amino amides. The reaction proceeds through a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution, enabling its isolation in high yield and diastereomeric purity. nih.gov This diastereomerically pure α-amino nitrile can then be converted into the corresponding (S)-α-amino acid or amide. nih.gov While this specific example leads to (S)-tert-leucine, the principle is broadly applicable to the synthesis of other α-amino acids and their derivatives. nih.govrsc.org

Table 1: Example of Chiral Auxiliary-Guided Synthesis

| Step | Description | Key Reagent/Component | Outcome |

|---|---|---|---|

| 1. Imine Formation | A prochiral aldehyde reacts with the chiral auxiliary. | (R)-phenylglycine amide | Chiral imine intermediate |

| 2. Strecker Reaction | Cyanide addition to the imine, directed by the auxiliary. | Trimethylsilyl cyanide | Diastereomerically enriched α-amino nitrile |

| 3. Separation | Selective precipitation of the desired diastereomer. | Crystallization | High diastereomeric ratio (>99/1) nih.gov |

| 4. Conversion & Cleavage | Hydrolysis of the nitrile and removal of the auxiliary. | Acid or base hydrolysis | Enantiomerically pure α-amino acid/amide nih.gov |

Asymmetric Catalysis for α-Amino Amide Formation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both small organic molecules (organocatalysts) and transition-metal complexes are employed for this purpose.

Organocatalysis utilizes metal-free, small chiral organic molecules to catalyze asymmetric transformations. rsc.org These strategies are valued for their operational simplicity and stability. rsc.orgmdpi.com For the synthesis of α-amino amides, several organocatalytic methods have been developed.

One notable strategy is the asymmetric mdpi.comacs.org-sigmatropic rearrangement of ammonium (B1175870) salts catalyzed by a chiral isothiourea. acs.org This method provides effective access to a wide range of allenyl α-amino amide derivatives with excellent yields and enantioselectivities. acs.orgacs.org Another approach involves the use of primary α-amino amides themselves as multifunctional organocatalysts in reactions like asymmetric aldol (B89426) and Strecker reactions. mdpi.com Furthermore, the enantioselective addition of nitromethane (B149229) to imines (an aza-Henry reaction) followed by transformation of the nitro group represents another viable organocatalytic route to optically active α-amino acid derivatives. rsc.org

Transition-metal catalysis is a powerful tool for constructing chiral molecules, including α-amino amides. acs.org These methods often exhibit high efficiency and selectivity, leveraging a chiral ligand to control the stereochemical outcome of the reaction coordinated by the metal center.

Several metal systems have been successfully applied:

Nickel-Catalyzed Cross-Coupling : A chiral nickel catalyst can achieve the enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents, providing a versatile method for the asymmetric synthesis of protected unnatural α-amino acids. nih.gov

Palladium/Copper Dual Catalysis : A bimetallic Pd/Cu system has been reported for the highly enantioselective allylation of glycine (B1666218) imino esters and amides. This approach is efficient for creating α-substituted α-amino acids and amides. thieme-connect.com

Rhodium-Catalyzed Reactions : Chiral rhodium complexes have been used in the asymmetric synthesis of α-amino esters through tandem aza-Arbuzov/ring-opening reactions. mdpi.com

Copper-Catalyzed Reactions : Chiral copper complexes have been utilized for the three-component asymmetric cyanation and etherification of enamides, generating α-cyano amines that can be converted to enantioenriched amino acids and diamines. acs.org

Table 2: Overview of Metal-Catalyzed Asymmetric Syntheses for α-Amino Derivatives

| Metal Catalyst System | Reaction Type | Substrates | Outcome |

|---|---|---|---|

| Chiral Nickel Complex | Enantioconvergent Cross-Coupling | Racemic alkyl halides, alkylzinc reagents | Protected α-amino acids with high enantiomeric excess. nih.gov |

| Palladium/Copper | Asymmetric Allylation | Glycine imino ester/amide, allyl acetate | α-Substituted α-amino acids/amides in excellent yields and enantioselectivities. thieme-connect.com |

| Chiral Rhodium Complex | Asymmetric Hydroamination | α,β-unsaturated amides | Chiral β-aminoamides with two contiguous chiral centers in excellent yields and ee. mdpi.com |

| Chiral Copper/Bis(oxazoline) | Three-Component Cyanation | Enamides, TMSCN, Alcohols | α-Cyano amines and N,O-acetals with high enantioselectivities. acs.org |

Enzymatic Synthesis and Biocatalytic Routes

Biocatalysis employs enzymes to perform chemical transformations, often with unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions. rsc.orgnih.gov For the synthesis of this compound, enzymatic routes can be categorized into two main approaches: kinetic resolution of a racemic mixture and direct asymmetric synthesis.

Kinetic Resolution: This method involves an enzyme that selectively reacts with one enantiomer in a racemic mixture, allowing the other to be isolated in high enantiopurity. For instance, aminopeptidases from organisms like Pseudomonas putida can be used for the resolution of racemic amino acid amides. researchgate.net The enzyme specifically hydrolyzes the (S)-amide to the corresponding (S)-acid, leaving the (R)-amide unreacted. researchgate.net This approach is effective for producing both enantiomers of various amino acids. researchgate.net

Direct Enzymatic Amide Formation: Enzymes can also catalyze the direct formation of the amide bond.

Lipases: These enzymes, such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze aminolysis reactions. They can facilitate the direct amidation of a carboxylic acid by first forming an activated ester intermediate in situ, which then reacts with an amine. rsc.org

Amide Synthetases: ATP-dependent amide bond synthetases, such as McbA, can directly couple carboxylic acids and amines in aqueous media. acs.org This method is attractive as it can operate with equimolar amounts of the coupling partners. acs.org

Glutaminases and Amidases: In a different strategy involving modification, enzymes like glutaminase (B10826351) can perform selective hydrolysis. For example, in the synthesis of α-benzyl L-glutamate, a glutaminase can selectively hydrolyze the γ-amide of α-benzyl L-glutamine. frontiersin.org This highlights the potential for enzymes to differentiate between functional groups in a molecule.

Classical Amide Bond Formation Strategies and Chemical Modifications

The final step in synthesizing this compound is the formation of the amide bond between an (S)-2-aminobutyric acid derivative and ethylamine (B1201723). This can be achieved through several established chemical methods.

One of the most direct routes is the ammonolysis of an activated derivative of (S)-2-aminobutyric acid. For example, (S)-2-aminobutanamide, a closely related intermediate, can be prepared via the ammonolysis of an (S)-2-aminobutyric acid ester. googleapis.com Similarly, reacting an activated form of (S)-2-aminobutyric acid (such as an acid chloride or an ester) with ethylamine would yield the target compound, this compound. This is a standard procedure in peptide chemistry, often facilitated by coupling reagents that activate the carboxylic acid. uantwerpen.be

Another strategy is transamidation, which involves the exchange of the amine portion of an existing amide. nsf.gov For instance, (S)-2-aminobutanamide could potentially be converted to this compound by reaction with ethylamine, often requiring catalysis to overcome the high stability of the initial amide bond. nsf.gov Modern methods for this transformation may involve nickel catalysis. nsf.gov

Additionally, syntheses can start from precursors that are then chemically modified. The synthesis of (S)-2-aminobutanamide hydrochloride, a key intermediate for the drug Levetiracetam (B1674943), often starts from butyric acid, proceeds through bromination and ammoniation to give DL-2-aminobutanamide, which is then resolved using L-tartaric acid to isolate the desired (S)-enantiomer. patsnap.com This (S)-2-aminobutanamide could then be N-ethylated, although direct amidation of (S)-2-aminobutyric acid with ethylamine is often more straightforward.

Protecting Group Strategies for Amino and Amide Functionalities in Synthesis

In the synthesis of this compound, the primary challenge is to selectively form an amide bond at the carboxylic acid moiety of (S)-2-aminobutanoic acid without interference from its nucleophilic α-amino group. This necessitates the use of a temporary protecting group for the amine function. organic-chemistry.org The amide functionality in the final product does not typically require protection during its formation.

The core of the strategy involves a two-step process: protection of the α-amino group of the starting amino acid, followed by deprotection after the amide bond has been formed. organic-chemistry.org The choice of protecting group is critical and is governed by several factors, including its ease of installation, stability under the conditions of amide bond formation, and the ease and selectivity of its removal. scispace.com

Common Amino Protecting Groups:

Several protecting groups are standard in peptide and amino acid chemistry. The most common are carbamate-based protectors due to their reliability and the non-nucleophilic nature of the protected nitrogen. masterorganicchemistry.com

tert-Butoxycarbonyl (Boc): This is a widely used protecting group installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com It is stable under a variety of reaction conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl). masterorganicchemistry.com It is stable to mild acidic and basic conditions but is cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which offers a mild and neutral deprotection method. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is another cornerstone of modern peptide synthesis. scispace.comiris-biotech.de It is stable to acidic conditions but is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). masterorganicchemistry.comiris-biotech.de

Table 1: Comparison of Common Amino Protecting Groups for (S)-2-Aminobutanoic Acid

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Key Advantages |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid) | Stable to a wide range of non-acidic reagents. masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂/Pd-C) | Deprotection occurs under neutral pH. masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% Piperidine in DMF) | Compatible with acid-sensitive groups. iris-biotech.de |

Optimization of Reaction Conditions and Yield for Research Scale Preparation

The formation of the amide bond between the N-protected (S)-2-aminobutanoic acid and ethylamine is the key step in the synthesis. Optimizing this reaction is crucial for maximizing the yield and purity of the resulting N-protected-(S)-2-Amino-N-ethylbutanamide intermediate. growingscience.com This optimization typically involves screening various coupling reagents, solvents, bases, and temperatures. creative-peptides.comresearchgate.net

Coupling Reagents:

Direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxyl group. iris-biotech.de This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine. jpt.comcreative-peptides.com

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). researchgate.netjpt.com EDC is often preferred in research settings due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. nih.gov These are often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions, particularly racemization. creative-peptides.comnih.gov

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and lead to rapid coupling. jpt.comscispace.com They are often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). growingscience.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective. jpt.com

Optimization Parameters:

To maximize the yield for research-scale preparation, a systematic optimization of reaction parameters is performed. This involves varying one condition at a time while keeping others constant.

Solvent: The choice of solvent is critical for dissolving reactants and influencing reaction rates. Common solvents for amide coupling include Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (CH₃CN). creative-peptides.comnih.gov

Base: A base, typically DIPEA, is required to neutralize the ammonium salt of the amine and to facilitate the coupling reaction. growingscience.com The stoichiometry of the base can be optimized.

Temperature: Most coupling reactions are run at room temperature, but cooling (to 0 °C) may be necessary to minimize side reactions, while gentle heating might be used for sluggish reactions. creative-peptides.com

Stoichiometry: The relative amounts of the protected amino acid, ethylamine, coupling reagent, and base are adjusted to find the optimal ratio for high conversion. jpt.com

Table 2: Illustrative Optimization of Amide Coupling Conditions

| Entry | Coupling Reagent (equiv) | Additive (equiv) | Base (equiv) | Solvent | Temperature | Yield (%) |

| 1 | EDC (1.1) | HOBt (1.0) | DIPEA (2.0) | DCM | Room Temp | Good |

| 2 | DCC (1.1) | DMAP (0.1) | - | DCM | 0 °C to RT | Moderate |

| 3 | HATU (1.1) | - | DIPEA (2.0) | DMF | Room Temp | Excellent |

| 4 | T3P (1.5) | - | Pyridine (2.0) | THF | Room Temp | Good |

| 5 | CDI (1.1) | - | - | DMF | 60 °C | Moderate |

This table is illustrative, based on general findings in amide coupling literature. growingscience.comresearchgate.netnih.gov Actual yields would require experimental determination.

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. acsgcipr.org This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. acs.org

Key Green Chemistry Metrics:

Atom Economy: Measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Traditional amide couplings using stoichiometric reagents often have low atom economy due to the generation of large byproduct molecules. scispace.com

Process Mass Intensity (PMI): This is a key metric in the pharmaceutical industry and is defined as the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. acs.orgmdpi.com A lower PMI indicates a greener process.

Sustainable Synthetic Strategies:

Catalytic Amidation: A significant improvement over stoichiometric coupling agents is the use of catalytic methods. While still an area of active research, methods using catalysts like boric acid derivatives or certain metal complexes can directly promote amide formation with water as the only byproduct, thus having a very high atom economy. scispace.com

Biocatalysis: Enzymes, such as lipases (e.g., Candida antarctica lipase B, CALB), can be used to catalyze the amidation reaction. nih.gov These reactions can often be performed under mild conditions and in greener solvents, sometimes even in water, producing the amide with high selectivity and generating minimal waste. nih.govrsc.org

Greener Solvents and Solvent-Free Reactions: The bulk of waste in many chemical processes comes from solvents. acs.org Replacing hazardous solvents like DMF and DCM with more benign alternatives such as cyclopentyl methyl ether (CPME) or even water is a key green strategy. nih.govacs.orgresearchgate.net In some cases, reactions can be run under solvent-free conditions, for example by heating the neat reactants, which drastically reduces waste. rsc.org

Table 3: Comparison of Synthetic Routes using Green Chemistry Principles

| Parameter | Traditional Approach | Greener Approach |

| Activation | Stoichiometric coupling reagent (e.g., HATU, EDC) scispace.com | Catalytic (e.g., Boric Acid) or Enzymatic (e.g., Lipase) scispace.comnih.gov |

| Solvent | Chlorinated solvents (DCM) or polar aprotic (DMF) creative-peptides.com | Benign solvents (Water, CPME) or solvent-free nih.govacs.orgrsc.org |

| Byproducts | Large amounts of reagent-derived waste (e.g., urea, phosphonate) scispace.com | Primarily water scispace.com |

| Atom Economy | Low to moderate acs.org | High to excellent acs.org |

| Process Mass Intensity (PMI) | High mdpi.com | Low mdpi.com |

Advanced Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are the cornerstone for quantifying the enantiomeric purity of chiral substances. By employing a chiral environment, typically in the form of a chiral stationary phase (CSP), it is possible to separate enantiomers and determine their relative proportions.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the enantioselective analysis of pharmaceutical intermediates. For this compound, a reversed-phase chiral HPLC method has been specifically developed to quantify the unwanted (R)-enantiomer. researchgate.netasianpubs.orgasianpubs.org

This method employs a crown ether-based chiral stationary phase, which is particularly effective for resolving primary amino compounds. researchgate.net The separation mechanism relies on the differential formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. A validated method for determining the (R)-2-aminobutanamide content in (S)-2-aminobutanamide has been established, which is crucial as this compound is a key intermediate in the synthesis of Levetiracetam. asianpubs.org The presence of the (R)-isomer in the starting material can lead to the formation of the undesired (R)-enantiomer of the final active pharmaceutical ingredient. asianpubs.org

Key parameters for a validated chiral HPLC method are detailed below. researchgate.netasianpubs.orgasianpubs.org

Table 1: Chiral HPLC Method Parameters for 2-Aminobutanamide Enantiomers

| Parameter | Condition |

|---|---|

| Column | CROWNPAK CR (+) |

| Mobile Phase | 0.05% Perchloric acid solution |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 15 ºC |

| Detection | UV at 200 nm |

This method has been validated according to ICH guidelines and demonstrates high precision, accuracy, and robustness. researchgate.netasianpubs.org

Table 2: Validation Data for the Chiral HPLC Method

| Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.0002 mg/mL |

| Limit of Quantification (LOQ) | 0.0005 mg/mL |

| Linearity Range | 0.0005 mg/mL to 0.004 mg/mL |

| Recovery of (R)-isomer | 93% to 106% |

Other methods for the final product, Levetiracetam, utilize different polysaccharide-based CSPs, such as amylose-based Chiralpak-AD RH or Chiralpak AD-H columns, with mobile phases like water/acetonitrile or hexane/isopropanol, respectively, demonstrating the versatility of chiral HPLC. researchgate.netnih.gov

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for determining the enantiomeric purity of volatile chiral compounds. cat-online.com For non-volatile compounds like amino amides, a derivatization step is necessary to increase their volatility and thermal stability. nih.gov

The typical workflow involves:

Hydrolysis: The amide can be hydrolyzed to the corresponding amino acid.

Derivatization: The resulting amino acid is converted into a volatile derivative, for example, by esterification followed by acylation (e.g., N-trifluoroacetyl-O-methyl ester). nih.gov This process must be carefully controlled to prevent racemization.

Separation: The derivatized enantiomers are then separated on a GC column containing a chiral stationary phase.

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and quantification. nih.gov

This method allows for the determination of optical antipodes down to a 0.1% level (LOQ). cat-online.com The use of GC coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity, allowing for unambiguous peak assignment based on fragmentation patterns. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, particularly within the pharmaceutical industry. researchgate.net It utilizes a mobile phase, typically supercritical carbon dioxide, modified with a small amount of an organic solvent like methanol (B129727). researchgate.netnih.gov

The advantages of SFC over traditional HPLC include:

Speed: The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates without compromising efficiency, leading to significantly faster analysis times, often in sub-minute ranges. researchgate.netchromatographyonline.comchromatographyonline.com

Efficiency: SFC can achieve highly efficient separations, often with better resolution than HPLC. youtube.com

Reduced Solvent Consumption: The primary use of CO2 reduces the consumption of toxic organic solvents, making SFC a greener alternative. chromatographyonline.comyoutube.com

Complementary Selectivity: The separation mechanisms in SFC can differ from those in LC, potentially offering unique or improved chiral recognition. chromatographyonline.com

Immobilized polysaccharide-based CSPs are commonly used in SFC for their broad applicability and robustness. chromatographyonline.com The technique is sensitive enough for determining enantiomeric excess and has been validated for the quantitation of trace chiral contaminants. researchgate.net The high-throughput capability of modern SFC systems makes it ideal for screening and method development in pharmaceutical analysis. chromatographyonline.com

Spectroscopic Techniques for Absolute Configuration Assignment

While chromatographic methods excel at determining enantiomeric purity, spectroscopic techniques are required to assign the absolute configuration (R or S) of a chiral center. These chiroptical methods rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light in the infrared region. wikipedia.org Since VCD is sensitive to the three-dimensional arrangement of atoms in a molecule, it provides a powerful method for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov

The process involves:

Experimental Measurement: The VCD spectrum of the chiral molecule, such as this compound, is recorded.

Computational Modeling: Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the R and S enantiomers. nih.gov

Comparison: The experimental spectrum is compared to the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. wikipedia.org

The VCD spectra of two enantiomers are mirror images of each other, being equal in intensity but opposite in sign. nih.gov This technique is highly desirable as it provides detailed structural information without the need for crystallization or derivatization. nih.govru.nl

Electronic Circular Dichroism (ECD) is a spectroscopic technique analogous to VCD but operates in the ultraviolet-visible (UV-Vis) range of the electromagnetic spectrum. hebmu.edu.cn It measures the difference in absorption between left and right circularly polarized light by a chiral molecule. hebmu.edu.cn The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a fingerprint of the molecule's absolute stereochemistry. nih.gov

Similar to VCD, the assignment of absolute configuration using ECD relies on the comparison of experimental data with quantum chemical calculations. nih.gov Time-dependent density functional theory (TDDFT) is the most common method used to calculate theoretical ECD spectra for comparison. hebmu.edu.cn

Key aspects of ECD analysis include:

The ECD spectra of enantiomers are nearly mirror images of one another. nih.gov

The amplitude of the ECD signal is proportional to the enantiomeric purity of the sample, allowing it to be used for semi-quantitative evaluation. nih.gov

The technique is highly sensitive, requiring only small amounts of sample at low concentrations. nih.gov

By correlating the experimentally observed Cotton effects with the theoretically predicted spectra, the absolute configuration of this compound can be definitively established. hebmu.edu.cnnih.gov

Stereochemical Characterization and Enantiomeric Purity Analysis

Analysis of Enantiomeric Purity

X-ray crystallography is a definitive technique for the determination of the absolute configuration of chiral molecules. researchgate.netresearchgate.net For a compound like (S)-2-Amino-N-ethylbutanamide, which contains only light atoms (C, H, N, O), determining the absolute stereochemistry of the parent compound can be challenging due to weak anomalous dispersion effects. researchgate.neted.ac.uk To overcome this, researchers often prepare crystalline derivatives, such as diastereomeric salts or co-crystals, with a chiral molecule of a known absolute configuration. researchgate.net The well-defined stereochemistry of the co-former acts as an internal reference, allowing for the unambiguous assignment of the stereocenter in the target molecule within the crystal lattice. researchgate.net

Detailed crystallographic studies on chiral derivatives of this compound, known pharmaceutically as Levetiracetam (B1674943), have been performed to confirm its (S)-configuration and to understand the intermolecular interactions that dictate chiral recognition processes.

Co-crystal with 3,5-dinitrosalicylic acid:

A study reported the synthesis and crystal structure determination of a co-crystal formed between Levetiracetam and 3,5-dinitrosalicylic acid. cambridge.org Single-crystal X-ray diffraction analysis revealed a 1:1 stoichiometric ratio of the two components. The analysis confirmed the absolute configuration of the Levetiracetam molecule as (S) within the co-crystal structure. The crystal system was identified as monoclinic with a P2₁ space group. cambridge.org The stability of the crystal structure is maintained primarily through hydrogen bonding between the Levetiracetam and 3,5-dinitrosalicylic acid molecules. cambridge.org

Table 1: Crystallographic Data for Levetiracetam:3,5-dinitrosalicylic acid Co-crystal cambridge.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₄N₂O ⋅ C₇H₄N₂O₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.7709(3) |

| b (Å) | 6.2202(2) |

| c (Å) | 14.7280(4) |

| α (°) | 90 |

| β (°) | 96.0340(10) |

| γ (°) | 90 |

| Volume (ų) | 890.16(5) |

| Z | 2 |

Co-crystal with (S)-2-chloromandelic acid:

Further crystallographic analysis was conducted on a co-crystal of this compound with (S)-2-chloromandelic acid. acs.orgnih.gov This study was particularly focused on understanding enantiospecific interactions for the purpose of chiral resolution. The single-crystal X-ray analysis determined that the co-crystal also crystallizes in the monoclinic P2₁ space group. acs.orgnih.gov The structural data provided a clear picture of the intermolecular interactions, primarily hydrogen bonds, responsible for the selective co-crystallization of the (S)-enantiomer of the drug with the (S)-enantiomer of the co-former. acs.org

Table 2: Crystallographic Data for this compound:(S)-2-chloromandelic acid Co-crystal acs.orgnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

These crystallographic studies of chiral derivatives serve as a powerful and precise method for the absolute stereochemical assignment of this compound, underpinning the quality control and stereochemical fidelity of the compound.

Chemical Reactivity and Mechanistic Investigations of S 2 Amino N Ethylbutanamide

Reactions Involving the Amide Functional Group

The amide bond is characterized by significant resonance stabilization due to the delocalization of the nitrogen lone pair into the carbonyl system. This resonance makes amides the least reactive of the carboxylic acid derivatives, generally requiring forcing conditions to undergo nucleophilic acyl substitution.

Hydrolysis: The cleavage of the amide bond in (S)-2-Amino-N-ethylbutanamide via hydrolysis yields (S)-2-aminobutanoic acid and ethylamine (B1201723). This reaction can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. The subsequent steps involve proton transfers and elimination of ethylamine (as an ammonium (B1175870) salt) to yield the carboxylic acid.

Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This is a more challenging step due to the lower electrophilicity of the amide carbonyl compared to other acyl derivatives. The reaction proceeds through a tetrahedral intermediate, followed by the expulsion of the ethylamide anion, which is a very poor leaving group. High temperatures are typically required to drive this reaction to completion. The rate of hydrolysis for a simple peptide bond at neutral pH and room temperature has been estimated to have a half-life of approximately 7 years, highlighting the stability of the amide linkage. researchgate.net

Transamidation: This process involves the exchange of the N-ethyl group with another amine. Direct transamidation is often difficult due to the stability of the amide bond and the poor leaving group ability of the amide anion. nih.gov However, catalyzed methods have been developed. nih.gov For chiral reagents, some catalytic systems can perform the reaction without racemization. nih.gov The reaction is an equilibrium process, and strategies such as using a large excess of the incoming amine or removing the displaced amine (ethylamine) are often necessary to drive the reaction forward. nih.gov

| Reaction Type | Conditions | Typical Reagents | Products | Key Mechanistic Feature |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid, heat | HCl, H₂SO₄ | (S)-2-aminobutanoic acid, Ethylammonium salt | Protonation of carbonyl oxygen increases electrophilicity. |

| Base-Promoted Hydrolysis | Aqueous base, heat | NaOH, KOH | (S)-2-aminobutanoate salt, Ethylamine | Direct nucleophilic attack by OH⁻ on carbonyl carbon. |

| Catalytic Transamidation | Anhydrous, catalyst | Amine (R-NH₂), Metal or Organocatalyst | (S)-2-Amino-N-R-butanamide, Ethylamine | Catalyst-mediated activation of the amide bond. nih.gov |

Reduction: The amide functional group of this compound can be reduced to an amine. Due to the low reactivity of amides, this transformation requires powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.com The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding the corresponding diamine, (S)-N¹-ethylbutane-1,2-diamine.

The mechanism involves the initial addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com The resulting tetrahedral intermediate is coordinated to the aluminum species. A subsequent elimination step, driven by the formation of a stable oxygen-aluminum bond, results in an iminium ion intermediate. masterorganicchemistry.com This iminium ion is then rapidly reduced by another equivalent of hydride to furnish the final amine product. chemistrysteps.commasterorganicchemistry.com Other reducing agents, such as silanes in combination with catalysts, have also been developed for amide reductions under milder conditions. organic-chemistry.org

Derivatization: Beyond complete reduction, the amide linkage can be derivatized. For instance, treatment with dehydrating agents can convert the secondary amide into a nitrile, although this is more common for primary amides. Other derivatization strategies might involve complexation with metal centers or insertion reactions that modify the amide backbone. researchgate.net

Reactions at the α-Amino Group

The primary α-amino group is a nucleophilic center and readily participates in reactions typical of primary amines.

Acylation: The amino group can be easily acylated by reacting with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction forms a new, more complex amide structure. For example, reaction with acetyl chloride would yield (S)-2-acetamido-N-ethylbutanamide. This N-acylation is a fundamental reaction in peptide synthesis. Friedel-Crafts acylation, a method to prepare aryl-keto derivatives, can utilize N-protected α-amino acids as acyl donors in the presence of Lewis or Brønsted acids. nih.govmdpi.com

Alkylation: Direct alkylation of the primary amino group with alkyl halides can be difficult to control, often leading to mixtures of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium salt). Reductive amination, a two-step process involving the formation of a Schiff base followed by reduction, is a more controlled method for mono-alkylation. Friedel-Crafts alkylation and acylation are well-established methods for forming carbon-carbon bonds. masterorganicchemistry.comnih.govchemrxiv.org

| Reaction Type | Reagents | Product Type | Key Mechanistic Feature |

|---|---|---|---|

| Acylation | Acyl chloride (RCOCl), Base | N-Acyl derivative | Nucleophilic attack of the amino group on the acyl carbon. |

| Alkylation (Direct) | Alkyl halide (R-X) | Mono- and poly-alkylated products | Nucleophilic substitution (Sₙ2) on the alkyl halide. |

| Schiff Base Formation | Aldehyde (R'CHO) or Ketone (R'₂CO) | Imine (Schiff Base) | Nucleophilic addition to the carbonyl followed by dehydration. derpharmachemica.com |

The primary amino group of this compound reacts with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. derpharmachemica.comrroij.com The reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the product. derpharmachemica.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This intermediate then undergoes acid- or base-catalyzed dehydration to yield the final imine product with its characteristic C=N double bond. rroij.comisroset.org

Reactivity of the Chiral Center and Stereochemical Stability

The stereochemical integrity of the chiral α-carbon is a critical aspect of the reactivity of this compound. The proton attached to this chiral center is acidic due to its position alpha to the amide carbonyl group. Under certain conditions, particularly in the presence of a strong base, this proton can be abstracted to form a planar enolate or enol-like intermediate.

If this intermediate is formed, the stereochemical information at the α-carbon is lost. Subsequent protonation of this planar intermediate can occur from either face, leading to a mixture of (S) and (R) enantiomers, a process known as racemization.

The stability of the chiral center is influenced by several factors:

Base Strength and Temperature: Strong bases and elevated temperatures significantly increase the rate of proton abstraction and thus the risk of racemization.

Solvent: The choice of solvent can influence the stability of the enolate intermediate.

Reaction Time: Prolonged exposure to conditions that promote enolization increases the extent of racemization.

For many reactions, such as the acylation of the amino group under mild basic conditions or the reduction of the amide with LiAlH₄, the chiral center remains configurationally stable. However, any reaction that involves the formation of a carbanion or enolate at the α-position must be carefully controlled to preserve the stereochemical purity of the molecule. elsevierpure.com The conformational stability of related structures can be influenced by stereoelectronic effects such as gauche and anomeric interactions. beilstein-journals.org

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically on this compound are not extensively available in publicly accessible literature. However, the reactivity of its core functional groups—the primary amine and the secondary amide—allows for predictions of its behavior based on well-established organic chemistry principles and studies of similar molecules.

The primary amino group is expected to exhibit nucleophilic character, readily participating in reactions such as acylation and alkylation. The rate of these reactions would be influenced by steric hindrance around the amino group and the electronic properties of the reacting partners. For instance, acylation with an activated carboxylic acid derivative would likely proceed via a nucleophilic acyl substitution mechanism. Kinetic studies on the acylation of similar amino amides would provide insight into the reaction rates and the factors that govern them.

The amide bond in this compound can undergo hydrolysis under both acidic and basic conditions. The mechanism of acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an amine. In a kinetic and mechanistic investigation of the acidolysis of N-acyl-N,α,α-trialkyl glycine (B1666218) amides, a first-order behavior with respect to the substrate and the acid was observed, with the formation of an intermediate oxazolonium salt being postulated. nih.gov

Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate that subsequently breaks down. The rates of these hydrolysis reactions are dependent on factors such as pH, temperature, and the presence of catalysts.

Reduction of the amide functionality is another important transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to convert the amide to an amine. The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine.

Derivatization Strategies for Advanced Organic Synthesis or Research Probes

The presence of both a primary amino group and a secondary amide group makes this compound a versatile scaffold for derivatization, enabling its use in advanced organic synthesis and as a precursor for research probes.

Derivatization of the Amino Group:

The primary amino group is a prime site for modification. Standard N-acylation reactions can be employed to introduce a wide variety of functional groups. researchgate.netbath.ac.uk This is a fundamental strategy for incorporating this chiral building block into larger molecules, such as peptides or peptidomimetics. The use of various acylating agents allows for the modulation of the physicochemical properties of the resulting derivatives. researchgate.net

Furthermore, the amino group can be functionalized with reporter groups, such as fluorophores or biotin, to create research probes for biological studies. Chiral derivatizing agents can also be reacted with the amino group to form diastereomers, which can be useful for chiral separations and analysis. researchgate.netnih.govmdpi.commdpi.com

A robust and general method for the direct N-alkylation of α-amino acid amides with alcohols has been developed using a ruthenium catalyst, offering an atom-economic and base-free approach to synthesizing N-alkylated derivatives with high retention of stereochemistry. nih.gov This highlights a modern approach to modifying the amino functionality.

Derivatization involving the Amide Group:

While the amide bond is generally less reactive than the amino group, it can also be a target for derivatization. For instance, reduction of the amide to the corresponding amine provides a route to diamine structures, which are valuable building blocks in their own right.

More complex transformations, such as amide activation followed by amino acid insertion, have been reported for other amide-containing compounds and could potentially be applied to this compound. This strategy allows for the elongation of the carbon skeleton and the introduction of additional amino acid residues. thieme-connect.com

The following table summarizes potential derivatization strategies for this compound:

| Functional Group | Reaction Type | Reagents and Conditions | Potential Products |

| Amino Group | N-Acylation | Acyl chlorides, acid anhydrides, activated carboxylic acids | N-Acyl derivatives |

| N-Alkylation | Alcohols with Ru catalyst | N-Alkyl derivatives | |

| Derivatization with Probes | Fluorophores, biotin, etc. with appropriate coupling agents | Labeled research probes | |

| Diastereomer Formation | Chiral derivatizing agents | Diastereomeric derivatives for chiral analysis | |

| Amide Group | Reduction | Lithium aluminum hydride (LiAlH₄) | 1,2-Diaminobutane derivatives |

| Hydrolysis | Acidic or basic conditions | (S)-2-Aminobutanoic acid and ethylamine | |

| Amide Activation/Insertion | Specialized reagents for amide bond modification | More complex amide structures |

These derivatization strategies underscore the utility of this compound as a versatile chiral building block for the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like Levetiracetam (B1674943) is intrinsically linked to its three-dimensional structure. Conformational analysis is a critical computational task to identify the stable low-energy structures (conformers) a molecule can adopt and to understand the energetic barriers between them.

Detailed computational studies have been performed to map the conformational landscape of Levetiracetam. One such study identified 22 unique conformers and determined their energetic stability using Density Functional Theory (DFT) at the B3LYP/6-31+G(2d,2p) level. nih.govresearchgate.net The analysis was conducted for the molecule in the gas phase as well as in solution (water and ethanol), revealing that the solvent environment significantly alters the relative stability and geometry of the conformers. nih.govresearchgate.net The conformational landscape in solution is notably different from that in the gas phase, particularly concerning the orientation of the butanamide group. nih.gov

In an aqueous environment, the six most stable monomers were found to exist within a narrow relative free-energy window of just 0.71 kcal/mol, indicating that multiple conformations are accessible at room temperature. nih.gov Another study employed the MMFF94 molecular mechanics force field for an initial conformation search, generating nine distinct conformers that were subsequently optimized using the B3LYP functional. nih.gov These low-energy conformers are crucial for accurately predicting spectroscopic properties, as these properties represent a Boltzmann-weighted average over the accessible conformational ensemble. nih.gov

| Conformer | Relative Free Energy (ΔG in kcal/mol) | Boltzmann Population (%) |

|---|---|---|

| 1 | 0.00 | 27.5 |

| 2 | 0.15 | 20.8 |

| 3 | 0.43 | 13.1 |

| 4 | 0.59 | 10.1 |

| 5 | 0.68 | 8.8 |

| 6 | 0.71 | 8.3 |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental information about the distribution of electrons within a molecule, which governs its reactivity, polarity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govsapub.org A smaller gap suggests that the molecule is more easily polarizable and more reactive. researchgate.netnih.gov For Levetiracetam, while specific HOMO and LUMO energy values are not extensively detailed in the literature, their calculation is an integral part of predicting electronic spectra, such as UV-Vis absorption, which arise from electronic transitions between these and other orbitals. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for nucleophilic and electrophilic attack, respectively.

| Parameter | Description | Chemical Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor. researchgate.net |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

A Molecular Electrostatic Potential (MEP or ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. deeporigin.comwolfram.com It provides a guide to the molecule's charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). deeporigin.comavogadro.cc

Prediction of Spectroscopic Properties (e.g., NMR, IR, CD)

Computational chemistry allows for the a priori prediction of various spectroscopic properties. These theoretical spectra can be compared with experimental data to validate computational models, confirm molecular structures, and assign spectral features.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are a powerful method for structure elucidation. For Levetiracetam, ¹H and ¹³C NMR spectra have been computed using the Gauge-Independent Atomic Orbital (GIAO) method. bohrium.com The final predicted spectrum is obtained by averaging the spectra of the most stable conformers, weighted by their Boltzmann populations, as different conformers can have distinct chemical shifts. nih.gov Excellent agreement has been reported between the computed Boltzmann-averaged chemical shifts and experimental values for Levetiracetam in solution. researchgate.net

| Atom Number | Experimental δ (ppm) | Theoretical δ (ppm) | Atom Number | Experimental δ (ppm) | Theoretical δ (ppm) |

|---|---|---|---|---|---|

| H1 | 0.89 | 0.91 | C1 | 10.3 | 10.8 |

| H2 | 1.58 | 1.61 | C2 | 24.3 | 25.1 |

| H3 | 1.97 | 2.02 | C3 | 31.1 | 32.0 |

| H4 | 2.33 | 2.38 | C4 | 18.2 | 18.9 |

| H5 | 3.35 | 3.40 | C5 | 44.5 | 45.8 |

| H6 | 4.12 | 4.18 | C6 | 57.9 | 59.5 |

| - | - | - | C7 | 176.2 | 178.5 |

| - | - | - | C8 | 179.8 | 182.1 |

*Atom numbering corresponds to the standard IUPAC nomenclature for the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR spectrum. While detailed computational IR studies for Levetiracetam were not found in the search, experimental FTIR spectra show characteristic peaks for the carbonyl (C=O) group around 1680 cm⁻¹ and N-H stretching absorptions in the 3200–3500 cm⁻¹ range. permegear.com Theoretical calculations would aim to reproduce these key vibrational modes to confirm the structural integrity of the molecule.

Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) is a chiroptical technique that is particularly sensitive to the absolute configuration of a chiral molecule. Time-dependent density functional theory (TDDFT) has been successfully used to predict the ECD spectrum of Levetiracetam. nih.gov By comparing the computationally predicted spectrum with the experimentally measured one, researchers were able to unambiguously confirm that the absolute configuration of the chiral carbon atom is S. nih.gov The excellent agreement between the theoretical and experimental spectra provides strong evidence for the validity of the computational approach. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing detailed information about motions, interactions, and solvent effects. MD simulations have been employed to study Levetiracetam in various contexts.

One study used MD simulations to investigate the solvation dynamics of Levetiracetam in water and methanol (B129727). researchgate.net The results indicated that the molecule forms significant non-covalent interactions with both solvents, with calculations suggesting that methanol is a more suitable solvent than water based on interaction energies. researchgate.net

Other advanced MD simulations, including steered molecular dynamics and umbrella sampling, have been used to explore the interaction and transport of Levetiracetam through the P-glycoprotein (P-gp) efflux pump, a protein implicated in drug resistance. nih.govresearchgate.net These simulations revealed that Levetiracetam has a lower energy barrier for passage through the transporter channel compared to other tested compounds, supporting its classification as a P-gp substrate. nih.gov The study highlighted that van der Waals energies are the primary driving force in the interactions within the P-gp channel. nih.govresearchgate.net Furthermore, MD simulations have been instrumental in building and refining models of Levetiracetam's binding site within its primary molecular target, the synaptic vesicle protein 2A (SV2A). nih.gov

Chiral Recognition Mechanisms at the Molecular Level

Chiral recognition is the ability of a chiral system to differentiate between the enantiomers of another chiral compound. Computational chemistry offers a molecular-level view of the mechanisms underlying this phenomenon.

As mentioned, the absolute S-configuration of Levetiracetam was definitively confirmed using TDDFT calculations of its ECD and optical rotatory dispersion (ORD) spectra. nih.gov This computational approach serves as a powerful tool for chiral assignment, which is a fundamental aspect of chiral recognition.

Furthermore, computational studies have explored the dimerization of Levetiracetam. bohrium.com The investigation of homochiral (S-S) dimers in both non-hydrated and hydrated forms provides insight into the molecule's self-recognition properties. bohrium.com These calculations revealed that while homochiral dimerization is possible, in a racemic mixture, the formation of hetero-chiral (R-S) dimers is energetically preferred. bohrium.com This difference in dimer stability is a direct result of the distinct stereochemical interactions between the enantiomers. Understanding these subtle energetic differences is key to explaining chiral separation phenomena and the different biological activities of enantiomers. nih.gov

Biochemical Roles and Enzymatic Transformations Non Clinical Focus

Substrate Specificity in Enzyme-Catalyzed Reactions (e.g., Amide Hydrolases, Peptidases)

Enzymes such as amide hydrolases and peptidases catalyze the cleavage of amide bonds. Fatty acid amide hydrolase (FAAH), for instance, is a serine hydrolase responsible for degrading a range of fatty acid amides. nih.govresearchgate.net The specificity of these enzymes is crucial, as they must recognize and bind to particular substrates to perform their catalytic function. The structure of (S)-2-Amino-N-ethylbutanamide, containing a central amide linkage, theoretically makes it a potential substrate for such enzymes.

Amide hydrolases exhibit broad substrate applicability, and their enantioselectivity is a key feature, often favoring the hydrolysis of N-acyl L-amino acids. harvard.edu While the N-ethylbutanamide structure is a synthetic derivative, its core alpha-amino amide moiety resembles the natural substrates of some peptidases. However, specific studies detailing the substrate specificity of common amide hydrolases or peptidases for this compound are not extensively documented. The efficiency of any potential enzymatic hydrolysis would depend on how the ethyl groups on the amide nitrogen and at the alpha-carbon fit into the enzyme's active site.

| Enzyme Class | General Function | Potential for Interaction with this compound |

| Amide Hydrolases | Catalyze the hydrolysis of amide bonds in a wide variety of compounds. nih.gov | The compound's N-ethylated amide bond is a potential target, but specificity studies are lacking. |

| Peptidases | Cleave peptide bonds in proteins and peptides. | The molecule resembles a dipeptide, but the N-ethyl group may hinder recognition by specific peptidases. |

| Acylase I | Exhibits nearly absolute enantioselectivity for hydrolyzing N-acyl L-α-amino acids. harvard.edu | The specific N-ethylbutanamide structure may not fit the active site, which is typically specific for acyl groups. |

Inhibition Studies of Enzymatic Activity (In Vitro)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. nih.gov Inhibition can be competitive, where the inhibitor binds to the active site, or non-competitive, among other mechanisms. youtube.comscribd.com Synthetic amino acid derivatives are often investigated as potential enzyme inhibitors for therapeutic purposes, targeting enzymes like proteases, α-amylase, and α-glucosidase. nih.govmdpi.com

Protease inhibitors, for example, are a well-established class of drugs used in various treatments. mdpi.comnih.gov These inhibitors often mimic the structure of the enzyme's natural substrate. Given that this compound is an amino acid amide, it could theoretically act as a competitive inhibitor for certain peptidases or proteases by binding to the active site and preventing the natural substrate from binding. However, in vitro studies specifically evaluating this compound as an inhibitor of enzymatic activity are not prominently featured in available research. The development of such inhibitors is a key strategy in drug design, but specific data on the inhibitory potential of this particular compound is not detailed. nih.gov

Role as a Chiral Building Block in Model Biosynthetic Pathways

Chiral building blocks are enantiomerically pure compounds used as starting materials in the synthesis of complex molecules, including pharmaceuticals. nih.gov Amino acids are a major source for these building blocks due to their natural chirality and availability. researchgate.netresearchgate.net this compound is derived from the non-proteinogenic amino acid (S)-2-aminobutanoic acid, a known chiral intermediate for antiepileptic and anti-tuberculosis drugs. researchgate.net

While the construction of artificial biosynthetic pathways in engineered microorganisms is a growing field for producing valuable chemicals, the primary documented role of this compound and its precursors is in chemical synthesis rather than model biosynthetic pathways. nih.govresearchgate.net For instance, the synthesis of the pharmaceutical Levetiracetam (B1674943) often starts with (S)-2-aminobutanamide, which is then chemically modified. google.commyexperiment.org Although biocatalysis is increasingly used for synthesizing chiral amines and amides, the specific use of this compound as a building block within an engineered or model biosynthetic pathway is not well-documented. rug.nl Its value lies in providing a specific stereocenter that is retained throughout a multi-step chemical synthesis.

Interactions with Model Biomolecules for Structural Analysis (e.g., Enzyme-Ligand Crystallography for Binding Mode Analysis)

Understanding how a ligand interacts with a biomolecule at the atomic level is crucial for drug design and mechanistic studies. X-ray crystallography is a powerful technique used to determine the three-dimensional structure of enzyme-ligand complexes, revealing the precise binding mode of the ligand within the enzyme's active site. yale.edu Such studies can elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for substrate recognition or inhibition. bibliotekanauki.pl

For a molecule like this compound, structural analysis of its complex with a target enzyme could provide insights into its potential role as a substrate or inhibitor. For example, crystallographic studies of proteases with their protein inhibitors have revealed detailed mechanisms of interaction. nih.gov However, there is a lack of specific published enzyme-ligand crystallography studies involving this compound in the scientific literature, meaning its precise mode of interaction with specific biomolecular targets has not been structurally characterized.

Biocatalytic Synthesis of Related Compounds utilizing this compound Precursors

Biocatalysis employs enzymes to perform chemical transformations, offering advantages of high selectivity and mild reaction conditions. mdpi.comnih.gov This approach is widely used in the synthesis of chiral compounds for the pharmaceutical industry. mdpi.com Enzymes like lipases and proteases can be used to synthesize amides, although their primary natural function is hydrolysis. nih.gov

The synthesis of Levetiracetam, a key application related to this chemical family, predominantly follows chemical routes. myexperiment.orgresearchgate.net One common method involves the condensation of a precursor, (S)-2-aminobutyramide hydrochloride, with 4-chlorobutyryl chloride. researchgate.net This is a chemical acylation followed by a cyclization step. While there is significant interest in developing biocatalytic routes for such syntheses to create more sustainable processes, the use of enzymes to directly convert this compound or its immediate precursors into subsequent products like Levetiracetam is not the standard industrial method described. The potential exists for enzymes like amidases or transaminases to be engineered for such transformations, but established biocatalytic pathways for this specific purpose are not detailed in the literature. rug.nlnih.gov

Applications in Materials Science and Catalysis

Chiral Ligands and Organocatalysts Derived from (S)-2-Amino-N-ethylbutanamide

The development of chiral ligands and organocatalysts is crucial for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Amino acids and their derivatives are highly valued starting materials for these catalysts due to their natural chirality and ready availability. frontiersin.orgnih.gov this compound can be envisioned as a valuable scaffold for creating novel C2-symmetric and non-symmetric ligands.

The primary amine and the amide nitrogen can serve as coordination sites for metal centers, forming stable chelate rings that create a well-defined chiral environment around the metal. rsc.org This is essential for inducing stereoselectivity in catalytic reactions. For instance, C2-symmetric chiral bisamide ligands have demonstrated effectiveness in various asymmetric transformations. nih.gov Derivatives of this compound could be synthesized to form such ligands, potentially by reacting two molecules of the amino amide with a dicarboxylic acid chloride, creating a tetradentate ligand capable of coordinating with metals like titanium, copper, or cobalt. rsc.orgscispace.com

Asymmetric hydrogenation is a fundamental process for producing chiral molecules. nih.gov The efficiency of this reaction heavily relies on the design of the chiral ligand associated with the metal catalyst (commonly rhodium, ruthenium, or iridium). While direct studies employing ligands derived from this compound are not extensively documented in publicly available research, the structural motifs present in the molecule are analogous to those used in established catalyst systems.

Chiral N,N'-dioxide ligands, which can be synthesized from amino acids, have been shown to be effective in a variety of asymmetric reactions when complexed with metal ions. rsc.org A hypothetical N,N'-dioxide ligand derived from this compound could be prepared and utilized in metal-catalyzed hydrogenation reactions, where the chiral environment enforced by the ligand would control the facial selectivity of hydrogen addition to a prochiral substrate.

Catalytic asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis. scispace.com Chiral ligands derived from amino acids have been successfully employed in a multitude of these reactions, including aldol (B89426) additions, Michael additions, and allylic alkylations. nih.govmdpi.com These ligands control the stereochemical outcome by organizing the transition state in a highly ordered, three-dimensional arrangement.

Salen-type ligands, which are C1-symmetrical, have been prepared from various amino acids and used as catalysts for reactions like asymmetric cyanohydrin synthesis and Strecker reactions when complexed with metals such as titanium or copper. scispace.com It is conceivable that this compound could be converted into a chiral diamine precursor and subsequently into a C1-symmetrical salen ligand. Such a catalyst would be expected to facilitate asymmetric carbon-carbon bond formation, with the stereoselectivity being influenced by the chiral backbone originating from the amino amide.

Polymer Chemistry and Material Science Applications

The incorporation of chiral units into polymers can impart unique properties, leading to materials with applications in chiral recognition, separation, and optics.

Chiral polymers can be synthesized by polymerizing chiral monomers or by modifying existing polymers with chiral pendants. This compound can serve as a chiral building block in either approach. For instance, its primary amine could be functionalized with a polymerizable group, such as a methacrylate (B99206) or vinyl group, to create a chiral monomer. Subsequent polymerization would yield a polymer with chiral side chains. researchgate.net

Research has shown that polymer brushes composed of chiral amino acid units can influence cellular behavior, indicating that the chirality of the material surface can trigger specific biological responses. nih.gov Chiral polymers derived from this compound could be grafted onto surfaces to create chiral interfaces for applications in biomaterials and sensor technology.

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net Amino acids and short peptides are well-known for their ability to self-assemble into complex architectures such as nanofibers, nanotubes, and hydrogels. researchgate.netresearchgate.net

The amide group in this compound is a key functional group for promoting self-assembly through hydrogen bonding. The interplay between the hydrogen-bonding capabilities of the amine and amide groups, along with the hydrophobic nature of the ethyl groups, could direct the assembly of these molecules into chiral supramolecular polymers. researchgate.net These ordered assemblies could find applications in areas such as drug delivery, tissue engineering, and asymmetric catalysis.

Chiral Stationary Phases for Chromatographic Separations

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers. yakhak.orgeijppr.com While this compound itself is a compound that requires chiral separation to determine its enantiomeric purity, derivatives of it could theoretically be used to create novel CSPs. researchgate.netasianpubs.org

The principle of a CSP relies on creating a chiral environment that interacts differently with the two enantiomers of a racemic analyte, leading to different retention times. This compound could be covalently bonded to a solid support, such as silica (B1680970) gel, to serve as the chiral selector. The amine and amide groups could provide sites for hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition. eijppr.com Although specific CSPs based on this exact molecule are not widely reported, the development of CSPs from amino acid derivatives is a well-established field.

The table below summarizes chromatographic conditions reported for the separation of the related compound, 2-aminobutanamide, highlighting the types of CSPs effective for this class of molecules.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) | Reference |

| CROWNPAK CR (+) | 0.05% Perchloric acid solution | 0.3 | 200 | 15 | researchgate.netasianpubs.org |

| (R, R) Whelk-01 | Acetonitrile/Water/Trifluoroacetic acid | 1.0 | Not Specified | Not Specified | researchgate.net |

This data demonstrates that crown ether and Pirkle-type CSPs are effective for resolving enantiomers of aminobutanamide, suggesting that derivatives of this compound, which share a similar chiral core, could be suitable candidates for the development of new chiral selectors.

The Role of this compound in Advanced Materials Remains Largely Unexplored

Despite extensive research into chiral molecules for the development of advanced organic materials, a thorough review of scientific literature and patent databases reveals a notable absence of specific applications for this compound as a direct precursor in materials science and catalysis.

Theoretically, the primary amine and the secondary amide functionalities of this compound could allow it to act as a monomer in polymerization reactions. For instance, it could potentially be incorporated into polyamide or polyimide structures, where the chirality of the molecule could impart unique optical or recognition properties to the resulting polymer. Such chiral polymers are of interest for applications in enantioselective separations, chiral catalysis, and advanced optics.

Furthermore, the ability of amino and amide groups to coordinate with metal ions suggests that this compound could serve as a building block for the synthesis of chiral ligands. These ligands are crucial in asymmetric catalysis, a field that relies on chiral metal complexes to produce enantiomerically pure compounds, which are vital in the pharmaceutical and fine chemical industries. The ethyl group on the amide nitrogen and the ethyl group at the chiral center could provide the necessary steric bulk to create a selective catalytic environment.

However, it is important to underscore that these potential applications are speculative and are not substantiated by current scientific literature. Searches for the use of "this compound" in the synthesis of polymers, advanced organic materials, or as a ligand for catalysis have not yielded specific research findings or patents detailing such work.

The scientific community has extensively explored other amino acids and their derivatives for these purposes. A vast body of research exists on the use of various natural and unnatural amino acids in the creation of chiral polymers and ligands. This makes the absence of data for this compound particularly conspicuous and suggests that it may not have been a focus of research in this area, or that studies involving this specific compound have not been published in accessible databases.

Therefore, while the molecular structure of this compound holds theoretical promise for applications in materials science, there is currently no concrete evidence to support its role as a precursor for advanced organic materials. Future research may yet uncover applications for this specific chiral molecule, but for now, its potential in this field remains unrealized and undocumented.

Advanced Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the molecular structure of a compound in solution. emory.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a chiral molecule like (S)-2-Amino-N-ethylbutanamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. emerypharma.com

1D NMR (¹H and ¹³C): The initial analysis begins with 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group type.

Based on the structure of this compound, the predicted chemical shifts for its proton and carbon nuclei are outlined in the table below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| C1 (CH₃) | ~0.9 | ~11 | Triplet |

| C2 (CH) | ~3.0-3.2 | ~58 | Triplet |

| C3 (CH₂) | ~1.5-1.7 | ~26 | Multiplet |

| C4 (CH₃) | ~0.95 | ~15 | Triplet |

| C5 (C=O) | - | ~175 | - |

| C6 (CH₂) | ~3.2-3.4 | ~34 | Multiplet |

| C7 (CH₃) | ~1.1 | ~14 | Triplet |

| NH₂ | ~1.5-2.5 (broad) | - | Singlet (broad) |

| NH | ~7.5-8.0 (broad) | - | Triplet |

2D NMR: While 1D NMR provides foundational data, 2D NMR experiments are required to assemble the complete molecular structure by establishing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com Cross-peaks in the COSY spectrum confirm the connectivity of proton spin systems. For this compound, COSY would show correlations between the protons on C3 and C4, C2 and C3, and within the N-ethyl group (C6 and C7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. news-medical.net Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, confirming the C-H connections.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems. Key HMBC correlations for this molecule would include the proton on C2 to the carbonyl carbon (C5) and the protons on the N-ethyl group (C6) to the carbonyl carbon (C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. news-medical.net This is particularly useful for determining stereochemistry and conformational preferences.

| 2D NMR Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H on C2 | H on C3 | Confirms butanamide backbone connectivity. |

| COSY | H on C6 | H on C7 | Confirms N-ethyl group connectivity. |

| HSQC | All Protons | Directly attached Carbons | Assigns all C-H pairs. |

| HMBC | H on C2, C3, C6 | C5 (Carbonyl) | Connects backbone and N-ethyl group to the amide. |

| NOESY | H on C2 | H on C3, NH₂ | Provides through-space proximity for conformational analysis. |

Enantiomers exhibit identical NMR spectra in an achiral solvent. To determine the enantiomeric purity of this compound, a chiral derivatizing agent (CDA) is employed. wikipedia.org The CDA, itself an enantiomerically pure compound, reacts with the analyte to form diastereomers. researchgate.net These diastereomers have different physical properties and, crucially, distinct NMR spectra. semmelweis.hu

A common CDA for primary amines is (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. mdpi.com When reacted with a sample of 2-Amino-N-ethylbutanamide containing both (S) and (R) enantiomers, it would produce two diastereomeric amides: (S,R) and (R,R). The signals for protons near the newly formed chiral center in these diastereomers will exhibit different chemical shifts. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original sample can be accurately quantified. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the elemental formula of a molecule. For this compound (C₆H₁₄N₂O), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical calculated mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₄N₂O |

| Nominal Mass | 130 |

| Monoisotopic Mass | 130.11061 Da |

| Theoretical m/z of [M+H]⁺ | 131.11842 Da |

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a compound. nih.gov In an MS/MS experiment, the precursor ion (e.g., the protonated molecule at m/z 131.1) is isolated and then fragmented by collision with an inert gas. The resulting product ions are analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. This fragmentation data helps to confirm the connectivity of the atoms.

| Predicted m/z | Proposed Fragment Structure | Neutral Loss |

|---|---|---|

| 114.09 | [M+H-NH₃]⁺ | Ammonia (NH₃) |